molecular formula C13H14ClNO2 B5582511 4-(4-Chlorocinnamoyl)morpholine CAS No. 19199-31-6

4-(4-Chlorocinnamoyl)morpholine

Cat. No.: B5582511
CAS No.: 19199-31-6
M. Wt: 251.71 g/mol
InChI Key: ZJPKEPANXMIBBZ-ZZXKWVIFSA-N
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Description

4-(4-Chlorocinnamoyl)morpholine is a morpholine derivative characterized by a cinnamoyl group substituted with a chlorine atom at the para position. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks, metabolic stability, and ability to modulate lipophilicity .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPKEPANXMIBBZ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19199-31-6
Record name Morpholine, 4-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorocinnamoyl)morpholine typically involves the reaction of morpholine with 4-chlorocinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorocinnamoyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(4-Chlorocinnamoyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorocinnamoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Effects : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity and alters hydrogen-bonding capabilities, as seen in 4-(4-Nitrophenyl)thiomorpholine .
  • Substituent Diversity: Chlorine, nitro, and aromatic groups influence electronic properties.
  • Hybrid Systems: Thiazole (in ) and thienopyrimidine (in ) rings introduce planar, conjugated systems that may enhance π-π stacking interactions.

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility Stability Notes Reference
4-(4-Nitrobenzyl)morpholine 109–110 1.98 Low in H₂O Stable under inert conditions
4-(4-Nitrophenyl)thiomorpholine Not reported 2.45 Moderate in DMSO Sensitive to oxidation (S→SO/ SO₂)
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine Not reported 3.12 Low in H₂O Light-sensitive; store at 2–8°C

Key Trends :

  • Lipophilicity : Chlorine and aromatic substituents (e.g., in ) increase LogP, favoring membrane permeability but reducing aqueous solubility.
  • Stability : Thiomorpholine derivatives () are prone to oxidation, whereas nitrobenzyl morpholines () exhibit thermal stability.

Mechanistic Insights :

  • Anticancer Activity : Nitrobenzyl derivatives () may act via nitro group reduction, generating reactive intermediates that damage DNA.
  • Kinase Inhibition : Thiomorpholine’s sulfur atom enhances binding to ATP pockets in kinases .

Recommendations :

  • Nitro-containing compounds () should be handled with explosion-proof equipment.

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